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molecular formula C7H4ClN3O2 B1266466 2-Amino-3-chloro-5-nitrobenzonitrile CAS No. 20352-84-5

2-Amino-3-chloro-5-nitrobenzonitrile

Cat. No. B1266466
M. Wt: 197.58 g/mol
InChI Key: XVYNBLCPQVDRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012962B2

Procedure details

Aqueous hydrochloric acid (12 M, 5.3 mL) was added slowly to a mixture of zinc dust (2.01 g) and 2-amino-3-chloro-5-nitro-benzonitrile (0.50 g) in tetrahydrofuran (40 mL). The reaction mixture was stirred for 2 hours, neutralized with saturated aqueous sodium carbonate (50 mL), and extracted with ethyl acetate (3×50 mL). The combined organic phases were dried over sodium sulfate and concentrated in vacuo to furnish 0.42 g (99% yield) of the title compound as a red solid. 1H NMR (500 MHz, DMSO-d6): 4.89 (s, 2H), 5.13 (s, 2H), 6.64 (d, 1H), 6.89 (d, 1H).
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.01 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:10]([Cl:11])=[CH:9][C:8]([N+:12]([O-])=O)=[CH:7][C:4]=1[C:5]#[N:6].C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.[Zn]>[NH2:2][C:3]1[C:10]([Cl:11])=[CH:9][C:8]([NH2:12])=[CH:7][C:4]=1[C:5]#[N:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1Cl)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.01 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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